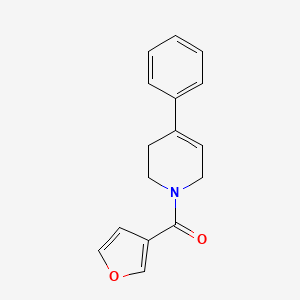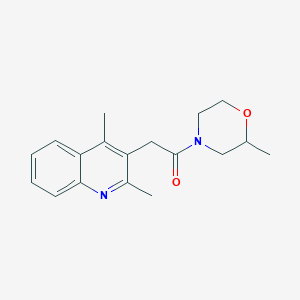
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as Furanone, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in bacterial and fungal cells, leading to their death. This compound has also been shown to disrupt the biofilm formation of certain bacteria, making it a potential candidate for the development of new antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of bacteria and fungi, including antibiotic-resistant strains. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One advantage of using furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its ability to inhibit the growth of a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics and pesticides. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research and development of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One direction is the development of new antibiotics and pesticides based on the structure of this compound. Another direction is the study of this compound's potential applications in the treatment of inflammatory diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities at a lower cost, making it more accessible for scientific research.
Synthesis Methods
The synthesis of furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with furfural in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions to obtain pure this compound.
Scientific Research Applications
Furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for the development of new pesticides. In food science, this compound has been studied for its ability to enhance the flavor and aroma of food products.
properties
IUPAC Name |
furan-3-yl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(15-8-11-19-12-15)17-9-6-14(7-10-17)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSYEIQQOOYHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![N-cyclopropyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]acetamide](/img/structure/B7462619.png)

![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7462677.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![10-[(2-Oxo-3-propylbenzimidazol-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462687.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
